molecular formula C10H20N2OSSi B12350330 CID 77520360

CID 77520360

Cat. No.: B12350330
M. Wt: 244.43 g/mol
InChI Key: WTNRWPNZOWNALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole is a chemical compound with the molecular formula C10H20N2OSSi and a molecular weight of 244.43 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole typically involves the reaction of tert-butyldimethylsilyl chloride with 2-amino-5-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-tert-butyldimethylsilyloxy-methyl-thiazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tert-butyldimethylsilyloxy group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H20N2OSSi

Molecular Weight

244.43 g/mol

InChI

InChI=1S/C10H20N2OSSi/c1-7-8(10(2,3)4)14(9(11)12-7)13-15(5)6/h1-6H3,(H2,11,12)

InChI Key

WTNRWPNZOWNALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C([S](C(=N1)N)O[Si](C)C)C(C)(C)C

Origin of Product

United States

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